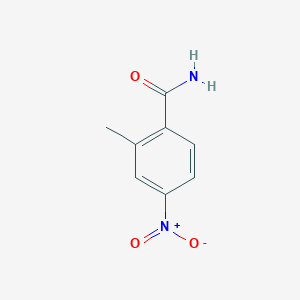

2-Methyl-4-nitrobenzamide

カタログ番号:

B2880813

CAS番号:

99584-16-4

分子量:

180.163

InChIキー:

PVKLVGVLMCIHII-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-Methyl-4-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 . The compound appears as a pale-yellow to yellow-brown solid .

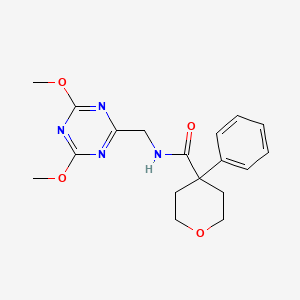

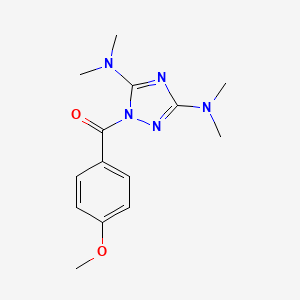

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a methyl group at the 2-position and a nitro group at the 4-position . The exact 3D structure and other details are not available in the search results.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Crystal Engineering and Molecular Interactions

- Ternary Cocrystals Formation : Utilization of 2-Methyl-4-nitrobenzamide in creating ternary cocrystals, emphasizing the role of hydrogen bonds and halogen bonds in the process (Tothadi & Desiraju, 2013).

- Structural Motifs in Binary Co-crystals : Analysis of 4-nitrobenzamide in binary co-crystals, revealing unique homomeric amide⋯amide dimers and highlighting the significance of heteromeric intermolecular interactions (Aakeröy, Desper, & Helfrich, 2004).

Synthesis and Chemical Properties

- Synthesis of Mannich Bases : Integration of this compound into Mannich bases for antimicrobial studies, highlighting its role in chemical synthesis and biological applications (Joshi, Manikpuri, & Khare, 2009).

- Synthesis of Quinazolin-4(3H)-ones : Employment in the one-pot synthesis of quinazolin-4(3H)-ones, demonstrating its utility in creating heterocyclic compounds (Romero, Salazar, & López, 2013).

Biological and Medicinal Applications

- Antimycobacterial Activity : Examination of nitrobenzamide derivatives, including this compound, for their potential in treating tuberculosis (Wang et al., 2019).

- Anticonvulsant Properties : Investigation of substituted nitrobenzamides for their anticonvulsant activity, highlighting potential medicinal applications (Pandey, Singh, Brumleve, & Parmar, 1981).

Analytical Applications

- Gas Chromatographic Determination : Application in the analytical determination of specific compounds in animal feeding stuffs, showcasing its use in analytical chemistry (Hoodless & Weston, 1969).

Physical Chemistry

- Enthalpies of Formation : Study of the gas phase enthalpies of formation of nitrobenzamides, including this compound, to understand their energetic properties (Ximello et al., 2014).

特性

IUPAC Name |

2-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKLVGVLMCIHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To 2-methyl-4-nitrobenzoic acid suspended in CH2Cl2 under Ar was added DMF then oxalyl chloride. The reaction was stirred at room temperature 1.5 hours then the solvent was evaporated. The residue was dissolved in THF and ammonia gas was bubbled through the reaction for 15 minutes. The solvent was evaporated and the residue partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc. The extracts were dried (MgSO4), filtered and evaporated. Column chromatography (SiO2, 0-100% EtOAc/Hex) gave pure 2-methyl-4-nitrobenzamide (E111).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2880751.png)